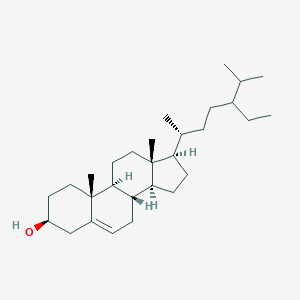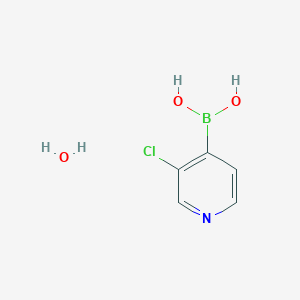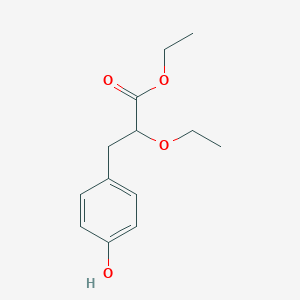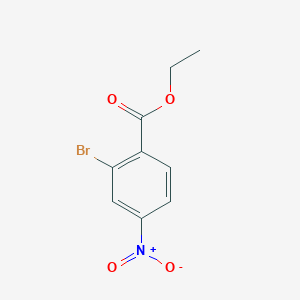
24-Ethylcholesterol
Overview
Description
24-Ethylcholesterol is a sterol with the molecular formula C29H50O . It is also known by other names such as (3β,24ξ)-Stigmast-5-en-3-ol . It is formed from the biohydrogenation of β-sitosterol (24-ethyl cholest-5en-3β-ol, 24-ethyl cholesterol) in the gastrointestinal tract of most higher animals, especially herbivores .
Synthesis Analysis
The synthesis of 24-ethylcholesterol involves a late side-chain reductase cycloartenol-to-cholesterol biosynthesis pathway in brown algae . The metabolic reactions involved in the sterol biosynthesis pathway are globally conserved across eukaryotes . The synthesis of 24-ethylcholesterol parallels cholesterol synthesis .Molecular Structure Analysis
The molecular structure of 24-ethylcholesterol consists of 29 carbon atoms, 50 hydrogen atoms, and one oxygen atom . It has an average mass of 414.707 Da and a monoisotopic mass of 414.386169 Da . The structure of 24-ethylcholesterol differentiates it from other sterols .Physical And Chemical Properties Analysis
24-Ethylcholesterol has a molecular formula of C29H50O, an average mass of 414.707 Da, and a monoisotopic mass of 414.386169 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
- Significance : It acts as a safety valve, protecting against the accumulation of newly-synthesized cholesterol. Essentially, it helps maintain cellular cholesterol balance .
- Application : Monitoring 24-ethylcoprostanol levels in environmental samples (e.g., soil, water, feces) can indicate herbivore presence and dietary habits .
- Ecological Role : Understanding the transfer of this compound from plants to herbivores sheds light on plant-animal interactions and ecosystem dynamics .
- Research Area : Investigating how 24EC influences immune cell function and cytokine production could have therapeutic implications .
- Cardiovascular Health : Investigating its impact on atherosclerosis, lipid accumulation, and plaque formation could lead to novel therapies .
Cholesterol Homeostasis Regulation
Herbivore Biomarker
Plant-Animal Interactions
Cellular Signaling and Immune Response
Biomedical Applications
Biotechnological Uses
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-OAIXMFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044197 | |
| Record name | 24-Ethylcholest-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta,24xi)-Stigmast-5-en-3-ol | |
CAS RN |
19044-06-5 | |
| Record name | 24-Ethylcholest-5-en-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Ethylcholest-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,24ξ)-stigmast-5-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 24-ethylcholesterol and where is it found?
A1: 24-Ethylcholesterol, also known as sitosterol (22,23-dihydrostigmasterol), is a plant sterol commonly found in various plant sources. It has been identified in the lab-lab, a mixture of algae and plankton found in fishponds []. 24-Ethylcholesterol has also been found in marine environments, specifically in Antarctic sea ice diatom communities [, ], and in the green alga Ulva australis []. Interestingly, it has also been detected in geochemical samples like marine Holocene sediments and marine sinking particles, suggesting a marine algal origin [].
Q2: How does the sterol composition of Blumeria graminis conidia change during their ontogeny?
A2: Research indicates that the sterol composition of Blumeria graminis conidia undergoes significant changes during their ontogeny [, ]. Young conidia primarily contain 24-ethylsterols such as 24-ethylcholesta-5,22-dienol, 24-ethylcholesterol, and Δ5-avenasterol. In contrast, older conidia exhibit a predominance of 24-methylsterols, mainly 24-methylenecholesterol and episterol.
Q3: Can 24-ethylcholesterol be metabolized by insects?
A3: Yes, insects can metabolize 24-ethylcholesterol. For instance, the silkworm Bombyx mori converts sitosterol (24-ethylcholesterol) into cholesterol through a pathway involving the intermediate 24,28-epoxy-24-ethylcholesterol (fucosterol epoxide) []. Studies using a cell-free preparation from silkworm guts demonstrated the effective conversion of 3 alpha-3H-labeled fucosterol epoxides into desmosterol and cholesterol []. In the corn earworm (Heliothis zea), 24-ethylcholesterol can support larval growth, but the insect ultimately converts it to cholesterol via a 24-dealkylation pathway [].
Q4: How does the fungus Phytophthora cactorum utilize 24-ethylcholesterol?
A4: Phytophthora cactorum, a fungus unable to epoxidize squalene, can utilize 24-ethylcholesterol differently than other sterols []. While it accumulates other sterols like cholesterol, wingsterol, and desmosterol without metabolizing them, P. cactorum specifically reduces 24-ethylcholesterol to 24-ethylcholesterol. This suggests a specific metabolic pathway for 24-ethylcholesterol in this fungus.
Q5: Does the configuration at C-24 affect the biological activity of 24-ethylcholesterol?
A5: Yes, the stereochemistry of 24-ethylcholesterol at the C-24 position plays a crucial role in its biological activity, particularly in insects. Research on the silkworm Bombyx mori showed that while the 24R,28R and 24S,28S stereoisomers of fucosterol epoxide were readily converted to cholesterol, the 24R,28S and 24S,28R isomers (isofucosterol epoxides) failed to support larval growth and development []. This highlights the importance of stereospecificity in 24-ethylcholesterol metabolism and function.
Q6: Are there any plant species known to contain both 24α- and 24β-epimers of 24-ethylsterols?
A6: Yes, studies on the sterol composition of various Clerodendrum species (Verbenaceae) revealed the presence of both 24α- and 24β-epimers of 24-ethylsterols lacking a Δ25-bond []. Interestingly, the 24α-epimers were found to be the predominant forms in these plants.
Q7: What is the significance of 4,24-dimethylcholest-7-enol in the green alga Cephaleuros?
A7: Research on the sterol composition of the parasitic green alga Cephaleuros revealed the presence of a unique sterol, 4,24-dimethylcholest-7-enol, as the major sterol component (65%) []. This finding marks the first report of this particular sterol as the principal sterol in any living organism, emphasizing the diverse sterol profiles found in different algal species.
Q8: Can propiconazole, a fungicide, impact the growth of beneficial fungi like Glomus irregulare?
A8: Yes, propiconazole, a fungicide belonging to the Sterol Biosynthesis Inhibitor (SBI) class, can negatively impact the development of beneficial arbuscular mycorrhizal fungi (AMF) like Glomus irregulare []. Studies revealed that increasing concentrations of propiconazole inhibited the growth and development of G. irregulare, possibly by disrupting sterol biosynthesis, altering membrane composition, and reducing storage lipids [].
Q9: What is the role of 24-ethylcholesterol in human health?
A9: 24-Ethylcholesterol is a plant sterol that can be absorbed by humans through the diet [, ]. While it does not have the same biological functions as cholesterol, it can compete with cholesterol for absorption in the intestines, potentially leading to a decrease in cholesterol absorption and a reduction in blood cholesterol levels. This effect has led to the investigation of 24-ethylcholesterol and other plant sterols as potential cholesterol-lowering agents [].
Q10: What are some analytical techniques used to identify and quantify 24-ethylcholesterol in various samples?
A10: Several analytical methods are employed for the identification and quantification of 24-ethylcholesterol in different sample types. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for analyzing sterols, including 24-ethylcholesterol [, , , , ]. GC-MS allows for the separation and identification of individual sterols based on their retention times and mass spectra. In some cases, high-performance liquid chromatography (HPLC) is used either alone or in conjunction with GC-MS for further separation and purification of sterols [].
Q11: Are there any environmental concerns associated with 24-ethylcholesterol?
A11: While 24-ethylcholesterol is a naturally occurring plant sterol, its presence in the environment, particularly aquatic ecosystems, can be an indicator of sewage contamination []. Wastewater treatment plants (WWTPs) have been identified as potential sources of 24-ethylcholesterol and other sterols in the atmosphere, particularly those using coarse bubble diffusers in aeration tanks []. Monitoring 24-ethylcholesterol levels in environmental samples can provide insights into fecal pollution and the effectiveness of wastewater treatment processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)






![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)



